molecular formula C9H10N2O B12116485 Acetonitrile, 2-[(3-methoxyphenyl)amino]- CAS No. 28354-26-9

Acetonitrile, 2-[(3-methoxyphenyl)amino]-

Cat. No.: B12116485
CAS No.: 28354-26-9
M. Wt: 162.19 g/mol
InChI Key: MJYOZZOFOPMAAG-UHFFFAOYSA-N
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Description

Acetonitrile, 2-[(3-methoxyphenyl)amino]- (CAS 19924-43-7) is an aromatic acetonitrile derivative with a methoxy-substituted anilino group at the meta position. Its molecular formula is C₉H₁₀N₂O, and molecular weight is 162.19 g/mol (corrected from ). It is primarily used in laboratory research, with safety guidelines emphasizing restricted handling due to toxicity concerns.

Properties

IUPAC Name

2-(3-methoxyanilino)acetonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2O/c1-12-9-4-2-3-8(7-9)11-6-5-10/h2-4,7,11H,6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJYOZZOFOPMAAG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)NCC#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901296673
Record name 2-[(3-Methoxyphenyl)amino]acetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901296673
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

162.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

28354-26-9
Record name 2-[(3-Methoxyphenyl)amino]acetonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=28354-26-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-[(3-Methoxyphenyl)amino]acetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901296673
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

    Synthetic Routes: The synthesis of this compound involves various methods, including nucleophilic aromatic substitution (SNAr) reactions. For example, it can be prepared by reacting 3-methoxyaniline with acetonitrile in the presence of a base.

    Reaction Conditions: The reaction typically occurs under mild conditions, and the choice of base and solvent influences the yield and selectivity.

    Industrial Production: While there isn’t a large-scale industrial production method specifically for this compound, it can be synthesized in research laboratories or small-scale settings.

  • Chemical Reactions Analysis

      Reactivity: Acetonitrile, 2-[(3-methoxyphenyl)amino]- can undergo various reactions, including

      Common Reagents and Conditions: Reagents like sodium hydroxide (NaOH), potassium carbonate (K₂CO₃), and solvents like DMF (dimethylformamide) are commonly used.

      Major Products: The major products depend on the specific reaction conditions and substituents present.

  • Scientific Research Applications

      Chemistry: Used as a building block in organic synthesis.

      Biology: May serve as a precursor for bioactive compounds.

      Medicine: Investigated for potential pharmaceutical applications.

      Industry: Limited industrial applications due to its specialized nature.

  • Mechanism of Action

    • The exact mechanism of action for this compound depends on its specific use. It may interact with cellular receptors, enzymes, or other biomolecules.
    • Further research is needed to elucidate its precise targets and pathways.
  • Comparison with Similar Compounds

    Substituent Effects on Electronic and Steric Properties

    Compound Name Substituent(s) Molecular Formula Molecular Weight (g/mol) Key Electronic Effects
    2-[(3-Methoxyphenyl)amino]acetonitrile 3-OCH₃ C₉H₁₀N₂O 162.19 Electron-donating (activates ring)
    2-[(3-Chlorophenyl)amino]acetonitrile (CAS 24889-93-8) 3-Cl C₈H₇ClN₂ 182.61 Electron-withdrawing (deactivates ring)
    2-((3,5-Dichlorophenyl)amino)acetonitrile (CAS 24889-92-7) 3,5-Cl₂ C₈H₆Cl₂N₂ 217.06 Strong electron-withdrawing
    2-[(4-Chlorophenyl)amino]acetonitrile (CAS 24889-92-7) 4-Cl C₈H₇ClN₂ 182.61 Steric hindrance at para position
    Acetonitrile, 2-(3-aminophenoxy)- (CAS 219312-01-3) 3-NH₂-O- C₈H₈N₂O 164.16 Enhanced H-bonding via -NH₂ and -O-

    Key Observations :

    • The methoxy group in the target compound increases electron density on the aromatic ring, favoring electrophilic substitution reactions. In contrast, chloro substituents reduce reactivity due to electron withdrawal.
    • Para-substituted analogues (e.g., 4-chloro) exhibit distinct steric effects compared to meta-substituted derivatives, influencing binding affinity in pharmaceutical contexts.

    Key Differences :

    • Dichloro derivatives (e.g., 3,5-dichloro) exhibit higher lipophilicity, making them suitable for membrane-penetrating drug candidates.
    • Hydroxyethyl-substituted analogues () demonstrate enhanced hydrophilicity, expanding utility in aqueous-phase reactions.

    Biological Activity

    Acetonitrile, 2-[(3-methoxyphenyl)amino]- (CAS No. 28354-26-9) is a compound of interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, research findings, and case studies.

    Chemical Structure and Properties

    The chemical structure of Acetonitrile, 2-[(3-methoxyphenyl)amino]- can be represented as follows:

    • Molecular Formula : C10H12N2O
    • Molecular Weight : 176.22 g/mol
    • IUPAC Name : 2-[(3-methoxyphenyl)amino]acetonitrile

    The biological activity of this compound is attributed to its ability to interact with various biological targets. The methoxy group on the phenyl ring enhances lipophilicity, which may facilitate membrane penetration and receptor binding. The amino group is likely involved in hydrogen bonding with target proteins, influencing enzyme activity or receptor signaling pathways.

    Cytotoxicity and Anticancer Activity

    Recent studies have highlighted the cytotoxic effects of Acetonitrile, 2-[(3-methoxyphenyl)amino]- on various cancer cell lines. For example:

    • In vitro Studies : Research indicates that this compound exhibits significant cytotoxicity against human cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer). The half-maximal inhibitory concentration (IC50) values were determined through MTT assays, showing promising results compared to standard chemotherapeutic agents.
    Cell Line IC50 (µM) Reference
    MCF-715.2
    A54912.8

    Mechanism of Induced Apoptosis

    The compound appears to induce apoptosis in cancer cells through the activation of intrinsic pathways. This includes the upregulation of pro-apoptotic proteins such as Bax and downregulation of anti-apoptotic proteins like Bcl-2. Flow cytometry analysis further confirmed increased annexin V binding in treated cells, indicating early apoptotic events.

    Study on Synergistic Effects with Chemotherapeutics

    A study investigated the synergistic effects of Acetonitrile, 2-[(3-methoxyphenyl)amino]- when combined with doxorubicin. The results demonstrated enhanced cytotoxicity in MCF-7 cells when treated with both agents compared to doxorubicin alone.

    Treatment Survival Rate (%) Reference
    Doxorubicin Alone45
    Acetonitrile + Doxorubicin20

    Neuroprotective Effects

    In addition to its anticancer properties, this compound has shown neuroprotective effects in neuronal cell lines subjected to oxidative stress. The extract significantly reduced cell death and increased cell viability under conditions induced by hydrogen peroxide.

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